molecular formula C16H17FN2O2 B14932213 [4-(2-Fluorophenyl)piperazin-1-yl](2-methylfuran-3-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](2-methylfuran-3-yl)methanone

Katalognummer: B14932213
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: LPHXNYWRFDOPIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluorophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methanone group attached to a methylfuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with a fluorophenyl halide in the presence of a base to introduce the fluorophenyl group.

    Attachment of Methanone Group: The final step involves the reaction of the substituted piperazine with 2-methylfuran-3-carboxylic acid chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

    Oxidation: Furan-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biochemistry: It can be used as a probe to study receptor-ligand interactions.

Industry:

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. The fluorophenyl group allows for strong binding to receptor sites, while the piperazine ring can interact with various enzymes and proteins. This compound may modulate neurotransmitter activity, making it a candidate for neurological applications.

Vergleich Mit ähnlichen Verbindungen

    Thiophene Derivatives: These compounds also contain a five-membered ring with sulfur and exhibit similar pharmacological properties.

    Indole Derivatives: Indole compounds share a similar aromatic structure and are known for their diverse biological activities.

Uniqueness:

    Structural Features: The combination of a fluorophenyl group with a piperazine ring and a methylfuran moiety is unique and contributes to its distinct chemical and biological properties.

    Pharmacological Potential: Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Conclusion

4-(2-Fluorophenyl)piperazin-1-ylmethanone is a compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

Eigenschaften

Molekularformel

C16H17FN2O2

Molekulargewicht

288.32 g/mol

IUPAC-Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone

InChI

InChI=1S/C16H17FN2O2/c1-12-13(6-11-21-12)16(20)19-9-7-18(8-10-19)15-5-3-2-4-14(15)17/h2-6,11H,7-10H2,1H3

InChI-Schlüssel

LPHXNYWRFDOPIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.